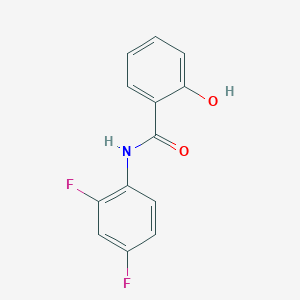

N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide

Vue d'ensemble

Description

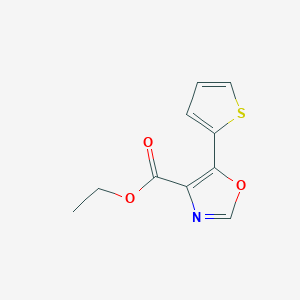

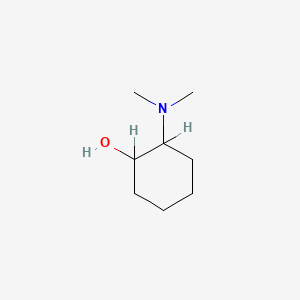

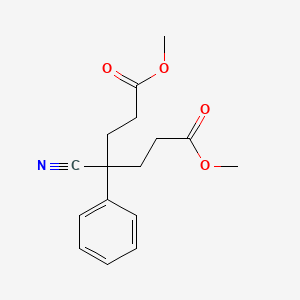

“N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide” is a chemical compound that contains a benzamide group (a benzene ring attached to an amide group) and a difluorophenyl group (a benzene ring with two fluorine atoms attached). The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a planar benzamide group and a planar difluorophenyl group. The presence of the amide group could result in the formation of hydrogen bonds .Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the amide group and the difluorophenyl group. The amide group could participate in condensation or hydrolysis reactions, while the difluorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the amide group could increase its solubility in water, while the presence of the difluorophenyl group could increase its lipophilicity .Mécanisme D'action

Target of Action

N-(2,4-Difluorophenyl)-2-hydroxybenzamide has been identified to target several key proteins in the cell. These include the mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Mode of Action

This interaction can alter the normal functioning of these proteins, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The compound’s targets are involved in several biochemical pathways. For instance, mTOR is a key player in the PI3K/Akt pathway, which is crucial for cell survival and proliferation. EGFR is involved in the MAPK pathway, which plays a role in cell growth and differentiation. iNOS is involved in the production of nitric oxide, a key signaling molecule in various physiological processes .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .

Result of Action

The interaction of N-(2,4-Difluorophenyl)-2-hydroxybenzamide with its targets can lead to various molecular and cellular effects. For instance, inhibition of mTOR can lead to reduced cell proliferation, while modulation of EGFR activity can affect cell growth and differentiation .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide in laboratory experiments include its high reactivity and its ability to catalyze certain organic reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, it is unstable in the presence of moisture and light, and it can be toxic if not handled properly.

Orientations Futures

The potential of N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide is still being explored. Some potential future directions include its use as a catalyst in organic synthesis, its potential use as a therapeutic agent in medical research, and its potential use in the synthesis of polymeric materials and pharmaceuticals. Other possible future directions include its use as a reagent in drug discovery and its potential use as an inhibitor of certain enzymes.

Applications De Recherche Scientifique

N-(2,4-Difluoro-phenyl)-2-hydroxy-benzamide has been studied for its potential applications in various scientific fields. It has been used as a catalyst for organic synthesis and as a potential therapeutic agent in medical research. It has also been studied for its potential use in the synthesis of other compounds, such as polymeric materials and pharmaceuticals.

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTXYAGVNHCSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-alaninol](/img/structure/B6351220.png)

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)